O-(3,4-Dimethylphenyl)hydroxylamine Hydrochloride
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Overview
Description
O-(3,4-Dimethylphenyl)hydroxylamine Hydrochloride is an organic compound that belongs to the class of hydroxylamines. It is characterized by the presence of a hydroxylamine group attached to a 3,4-dimethylphenyl ring. This compound is often used as a building block in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-(3,4-Dimethylphenyl)hydroxylamine Hydrochloride typically involves the reaction of 3,4-dimethylphenylamine with hydroxylamine hydrochloride. The reaction is carried out in an acidic medium to facilitate the formation of the hydroxylamine derivative. The process can be summarized as follows:
- Dissolve 3,4-dimethylphenylamine in a suitable solvent such as ethanol.
- Add hydroxylamine hydrochloride to the solution.
- Adjust the pH to an acidic range using hydrochloric acid.
- Stir the reaction mixture at room temperature for several hours.
- Isolate the product by filtration and recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions: O-(3,4-Dimethylphenyl)hydroxylamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro compounds.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted hydroxylamine derivatives.
Scientific Research Applications
O-(3,4-Dimethylphenyl)hydroxylamine Hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various functionalized compounds.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of O-(3,4-Dimethylphenyl)hydroxylamine Hydrochloride involves its interaction with molecular targets through its hydroxylamine group. This group can undergo various chemical transformations, enabling the compound to act as an electrophilic or nucleophilic agent. The pathways involved include:
Electrophilic Amination: The hydroxylamine group can donate an amino group to electrophilic centers.
Nucleophilic Substitution: The hydroxylamine group can act as a nucleophile, attacking electrophilic centers in other molecules.
Comparison with Similar Compounds
O-Benzylhydroxylamine Hydrochloride: Similar in structure but with a benzyl group instead of a 3,4-dimethylphenyl group.
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine Hydrochloride: Contains a pentafluorobenzyl group, offering different reactivity and properties.
Uniqueness: O-(3,4-Dimethylphenyl)hydroxylamine Hydrochloride is unique due to the presence of the 3,4-dimethylphenyl group, which imparts specific steric and electronic properties. This makes it particularly useful in certain synthetic applications where other hydroxylamine derivatives may not be as effective.
Properties
Molecular Formula |
C8H12ClNO |
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Molecular Weight |
173.64 g/mol |
IUPAC Name |
O-(3,4-dimethylphenyl)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C8H11NO.ClH/c1-6-3-4-8(10-9)5-7(6)2;/h3-5H,9H2,1-2H3;1H |
InChI Key |
DNYFDWLGFJGNPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)ON)C.Cl |
Origin of Product |
United States |
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